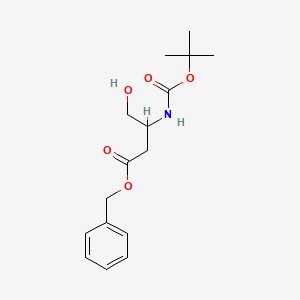

Boc-D-aspartinol 4-Benzyl Ester

Description

BenchChem offers high-quality Boc-D-aspartinol 4-Benzyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-aspartinol 4-Benzyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H23NO5 |

|---|---|

Molecular Weight |

309.36 g/mol |

IUPAC Name |

benzyl 4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(10-18)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20) |

InChI Key |

XEGSFNZVTUGZCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CO |

Origin of Product |

United States |

Foundational & Exploratory

Boc-D-aspartinol 4-Benzyl Ester: Physicochemical Profile & Technical Guide

This guide details the physicochemical properties, synthesis, and handling of Boc-D-aspartinol 4-Benzyl Ester (CAS: 182748-72-7), a critical chiral intermediate in peptidomimetic drug discovery.

Executive Summary

Boc-D-aspartinol 4-Benzyl Ester (also known as Boc-D-Asp(OBzl)-ol) is the alcohol derivative of the protected amino acid Boc-D-Asp(OBzl)-OH. It serves as a foundational "chiral pool" building block for the synthesis of peptide aldehydes (protease inhibitors), amino-epoxides, and transition-state mimetics. Its structural integrity relies on the orthogonal stability of the acid-labile Boc group and the hydrogenation-labile Benzyl ester , allowing for selective side-chain manipulation.

Physicochemical Properties

The following data aggregates experimental values and validated predictive models for the D-isomer.

Core Identity & Constants

| Property | Value | Notes |

| Chemical Name | Boc-D-aspartinol 4-Benzyl Ester | |

| Synonyms | Boc-D-Asp(OBzl)-ol; tert-butyl N-[(2R)-1-hydroxy-4-oxo-4-(phenylmethoxy)butan-2-yl]carbamate | |

| CAS Number | 182748-72-7 | Specific to the D-isomer alcohol |

| Molecular Formula | Reduced from acid ( | |

| Molecular Weight | 309.36 g/mol | |

| Physical State | White to off-white solid | Crystalline powder |

| Melting Point | 62 – 64 °C | Sharp range indicates high purity |

| Boiling Point | ~467 °C (Predicted) | Decomposes before boiling at atm pressure |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMF | Insoluble in water |

| pKa | ~11.8 (Alcohol), ~10.5 (Carbamate) | Non-ionizable side chain (ester) |

Structural Configuration

The molecule features three distinct functional zones:

-

N-Terminus: Protected by Boc (tert-butyloxycarbonyl), stable to base, labile to acid (TFA/HCl).

-

C-Terminus (Reduced): A primary alcohol (

), ready for oxidation to aldehyde or conversion to leaving groups (mesylate/tosylate). -

Side Chain: Protected by Benzyl ester (OBzl), stable to TFA, labile to catalytic hydrogenation (

/Pd) or strong acid (HF/TFMSA).

Synthesis & Production Logic

The synthesis of Boc-D-aspartinol 4-Benzyl Ester requires the selective reduction of the

Recommended Protocol: Mixed Anhydride Reduction

This method uses Isobutyl Chloroformate (IBCF) to activate the acid, followed by immediate reduction with Sodium Borohydride (

Step-by-Step Methodology:

-

Activation: Dissolve Boc-D-Asp(OBzl)-OH (1.0 eq) in dry THF at -15°C. Add N-Methylmorpholine (NMM) (1.0 eq) followed by IBCF (1.0 eq). Stir for 15 minutes to form the mixed anhydride.

-

Critical: Maintain temperature <-10°C to prevent urethane byproduct formation.

-

-

Reduction: Filter off the precipitated NMM

HCl salt (optional but recommended). Add the filtrate dropwise to a solution of-

Why: Aqueous

is mild enough to reduce the anhydride to the alcohol while leaving the benzyl ester intact.

-

-

Quench: Quench with 1M

or citric acid. -

Extraction: Extract with Ethyl Acetate (EtOAc), wash with brine/

. -

Purification: Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (Hex/EtOAc gradient).

Stability & Handling

Storage Conditions

-

Temperature: Store at 2–8°C (refrigerated). Long-term storage at -20°C is preferred to prevent slow ester hydrolysis.

-

Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a tightly sealed container.

-

Shelf Life: 24 months if stored properly.

Chemical Stability

-

Acid Sensitivity: The Boc group is removed by 50% TFA/DCM or 4M HCl/Dioxane. The benzyl ester is stable to these conditions for short durations but may undergo transesterification if alcohols (like MeOH) are present in the acid mix.

-

Base Sensitivity: The benzyl ester is susceptible to saponification. Avoid strong bases (

, -

Reduction Sensitivity: The benzyl ester is cleaved by catalytic hydrogenation (

, Pd/C), yielding the free acid side chain.

Analytical Characterization

To validate the identity of Boc-D-aspartinol 4-Benzyl Ester, the following analytical signals should be observed:

-

1H NMR (

, 400 MHz):- 7.35 (m, 5H, Aromatic Benzyl).

-

5.15 (s, 2H, Benzyl

- 5.20 (br d, 1H, NH).

-

3.95 (m, 1H,

-

3.65 (m, 2H,

-

2.6-2.8 (dd, 2H,

- 1.44 (s, 9H, Boc t-Bu).

-

Mass Spectrometry (ESI):

-

Expected

. -

Often seen as

or

-

References

-

ChemicalBook. (2025). Boc-D-aspartinol 4-Benzyl Ester Properties and CAS 182748-72-7. Retrieved from

-

Sigma-Aldrich. (2025). Boc-D-Asp(OBzl)-OH Product Specification (Precursor Reference). Retrieved from

- Rodriguez, M., et al. (1991). A Simple and Mild Procedure for the Preparation of N-Protected Amino Alcohols. Tetrahedron Letters. (General reduction methodology reference).

-

Chem-Impex. (2025). Boc-D-Asp(OBzl)-OH Analytical Data. Retrieved from

A Technical Guide to Boc-D-aspartinol 4-Benzyl Ester (CAS 182748-72-7): Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-D-aspartinol 4-Benzyl Ester is a specialized chiral building block with significant utility in medicinal chemistry and organic synthesis. As a derivative of D-aspartic acid, it features three key functional groups strategically masked for controlled, sequential reactions: a tert-butoxycarbonyl (Boc) protected amine, a primary alcohol resulting from the reduction of the α-carboxylic acid, and a benzyl ester protecting the side-chain carboxylic acid. This unique combination allows for its incorporation into complex molecular architectures, such as peptidomimetics and other small molecule drug candidates, where chirality and specific functionalization are paramount. This guide provides an in-depth examination of its chemical properties, a logical synthetic pathway with a detailed protocol, its applications in drug discovery, and essential safety and handling procedures.

Physicochemical Properties

The fundamental properties of Boc-D-aspartinol 4-Benzyl Ester are summarized below, providing essential data for experimental design and material handling.

| Property | Value | References |

| CAS Number | 182748-72-7 | [1][2][3][4] |

| Molecular Formula | C16H23NO5 | [1][4] |

| Molecular Weight | 309.36 g/mol | [1][4] |

| Melting Point | 62-64 °C | [1] |

| Appearance | White to off-white solid/powder | [5] |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [4][6] |

| Purity | Typically ≥95% | [7] |

Chemical Structure and Strategic Features

The utility of Boc-D-aspartinol 4-Benzyl Ester stems from the orthogonal nature of its protecting groups and the unique reactivity of its core structure.

Caption: Key functional groups of the title compound.

-

Boc (tert-butoxycarbonyl) Group: This standard amine protecting group is stable under a wide range of conditions, including those used for ester saponification or hydrogenolysis. Its primary advantage is its facile removal under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), ensuring orthogonality with the benzyl ester.[8]

-

Benzyl (Bzl) Ester: The benzyl ester robustly protects the side-chain carboxylic acid from participating in reactions at the amine or primary alcohol sites. It is stable to the acidic conditions used to remove the Boc group. Deprotection is typically achieved via catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild method that does not affect most other functional groups, providing a distinct and orthogonal deprotection strategy.[8]

-

Primary Alcohol: The reduction of the α-carboxylic acid to a primary alcohol transforms the amino acid into an amino alcohol. This is the molecule's key feature, opening synthetic pathways not available to its parent amino acid. The alcohol can be oxidized to an aldehyde, converted to a leaving group for nucleophilic substitution, or used in ether and ester linkages.

-

D-Stereocenter: The defined stereochemistry at the α-carbon is crucial for the synthesis of stereospecific pharmaceuticals, where enantiomeric purity dictates biological activity and safety.

Synthesis and Purification Workflow

While commercially available, understanding the synthesis of Boc-D-aspartinol 4-Benzyl Ester provides insight into its purity profile and potential side products. A logical and efficient pathway begins with the commercially available precursor, Boc-D-aspartic acid 4-benzyl ester. The key transformation is the selective reduction of the free α-carboxylic acid in the presence of the benzyl ester.

Sources

- 1. Boc-D-aspartinol 4-Benzyl Ester CAS#: 182748-72-7 [m.chemicalbook.com]

- 2. Boc-D-aspartinol 4-Benzyl Ester (1 x 5 g) | Alchimica [shop.alchimica.cz]

- 3. Boc-D-aspartinol 4-Benzyl Ester (1 x 5 g) | Reagentia [reagentia.eu]

- 4. 182748-72-7|Boc-D-aspartinol 4-Benzyl Ester|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Boc-D-aspartinol 4-Benzyl Ester | 182748-72-7 [chemicalbook.com]

- 7. Boc-D-aspartinol 4-Benzyl Ester - 氨基酸衍生物 - 西典实验 [seedior.com]

- 8. benchchem.com [benchchem.com]

Technical Guide: Structure, Stereochemistry, and Synthesis of Boc-D-aspartinol 4-Benzyl Ester

Executive Summary

Boc-D-aspartinol 4-benzyl ester (CAS: 182748-72-7) is a critical chiral intermediate in the synthesis of peptidomimetics and protease inhibitors.[1] It represents a "chemically differentiated" scaffold derived from D-aspartic acid, where the

This guide details the structural properties, stereochemical integrity, and the specific mixed-anhydride reduction protocol required to synthesize this molecule without racemization or side-chain deprotection.

Part 1: Structural Analysis & Stereochemistry

Chemical Identity[1][2][3]

-

IUPAC Name: Benzyl (3R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate

-

Common Name: Boc-D-aspartinol

-benzyl ester -

Molecular Formula:

-

Molecular Weight: 309.36 g/mol [3]

Stereochemical Configuration

The molecule possesses a single chiral center at the C3 position (derived from the

-

Configuration: (R) .

-

In D-aspartic acid, the configuration is (R).

-

Upon reduction of the C1 carboxylic acid to a hydroxymethyl group (

), the Cahn-Ingold-Prelog (CIP) priority changes. -

Priority Analysis:

-

(Nitrogen attached)

-

(Oxygen attached)

-

(Carbon attached to Carbon)

-

-

(Nitrogen attached)

-

Result: The spatial arrangement of D-aspartic acid generally maps to the (R) configuration in the aspartinol derivative, maintaining the stereochemical integrity of the D-amino acid precursor.

-

Orthogonal Protection Strategy

The molecule features orthogonal protection , allowing for selective manipulation of functional groups during downstream synthesis.

| Group | Function | Stability | Cleavage Condition |

| Boc | Amine Protection | Stable to Base, Hydrogenolysis | Acid (TFA or HCl in Dioxane) |

| Benzyl Ester (OBzl) | Side-chain Protection | Stable to Acid (mild) | Hydrogenolysis ( |

| Hydroxyl ( | Reactive Handle | N/A | Available for coupling (e.g., Mitsunobu) or oxidation |

Part 2: Synthetic Pathway & Mechanism

The synthesis of Boc-D-aspartinol 4-benzyl ester requires the selective reduction of the

The Solution: Activation via a Mixed Anhydride followed by reduction with Sodium Borohydride (

Reaction Logic Diagram

Figure 1: Selective reduction pathway via mixed anhydride activation.

Detailed Experimental Protocol

Note: This protocol is based on standard methodologies for amino acid reduction (e.g., Rodriguez et al.) adapted for side-chain protected aspartic acid.

Reagents:

-

Boc-D-Asp(OBzl)-OH (1.0 eq)

-

N-Methylmorpholine (NMM) (1.0 eq)

-

Isobutyl Chloroformate (IBCF) (1.0 eq)

-

Sodium Borohydride (

) (3.0 eq) -

Solvents: THF (anhydrous), Methanol.

Step-by-Step Methodology:

-

Activation (Mixed Anhydride Formation):

-

Dissolve Boc-D-Asp(OBzl)-OH in anhydrous THF (0.2 M concentration).

-

Cool the solution to -15°C (Ice/Salt bath). Critical: Low temperature prevents urethane formation.

-

Add NMM (1.0 eq) followed dropwise by IBCF (1.0 eq).

-

Stir for 15 minutes. A white precipitate (NMM·HCl) will form.

-

-

Reduction:

-

Prepare a solution of

(3.0 eq) in water (minimal volume) or use solid -

Add the

to the mixed anhydride suspension at -15°C. -

Caution: Hydrogen gas evolution will occur.

-

Allow the reaction to warm to

over 1 hour.

-

-

Quenching & Workup:

-

Quench excess hydride with 1M

or 10% Citric Acid (carefully, until pH ~3). Avoid strong mineral acids to protect the Boc group. -

Evaporate THF under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (

). -

Wash organic layers with Sat.[4][5]

, Water, and Brine.[4] -

Dry over

and concentrate.

-

-

Purification:

-

The product is often pure enough for use. If necessary, purify via Flash Column Chromatography (Hexanes/Ethyl Acetate).

-

Part 3: Analytical Characterization

To validate the structure and stereochemistry, the following analytical signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment |

| 7.35 | Multiplet | 5H | Benzyl aromatic protons |

| 5.15 | Singlet | 2H | Benzyl |

| 5.30 | Broad Doublet | 1H | |

| 3.95 | Multiplet | 1H | |

| 3.65 | Multiplet | 2H | |

| 2.60 - 2.80 | Multiplet | 2H | |

| 1.42 | Singlet | 9H | Boc |

Mass Spectrometry[5]

-

Method: ESI-MS (Positive Mode)

-

Expected Ion:

Da (Calculated MW 309.36 + 23). -

Fragment: Loss of Boc group may be observed depending on ionization energy (

).

Part 4: Applications in Drug Development[3]

Boc-D-aspartinol 4-benzyl ester serves as a scaffold for "transition state isosteres."

Protease Inhibitor Synthesis

In HIV protease or Renin inhibitor research, the peptide bond (

-

The Alcohol moiety of the aspartinol derivative can be oxidized to an aldehyde and reacted (e.g., Wittig reaction) to extend the carbon chain.

-

The Benzyl Ester allows for late-stage deprotection to generate a free carboxylic acid for salt formation or further coupling.

Workflow: Incorporation into Peptidomimetics

Figure 2: Typical workflow utilizing the aspartinol scaffold in peptidomimetic synthesis.[4]

References

-

Rodriguez, M., et al. (1991). "A Simple and Mild Procedure for the Preparation of 1,2-Amino Alcohols from N-Protected Amino Acids." Tetrahedron Letters, 32(7), 923-926. Link

-

Kokotos, G. (1990). "A Convenient One-Pot Conversion of N-Protected Amino Acids to 1,2-Amino Alcohols."[4] Synthesis, 1990(4), 299-301. Link

-

ChemicalBook. (2025).[6] "Boc-D-aspartinol 4-Benzyl Ester Properties and CAS 182748-72-7." Link

- Greene, T.W., & Wuts, P.G.M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for orthogonal protection stability).

Sources

- 1. Boc-D-aspartinol 4-Benzyl Ester (1 x 5 g) | Reagentia [reagentia.eu]

- 2. Page loading... [wap.guidechem.com]

- 3. Boc-D-aspartinol 4-Benzyl Ester CAS#: 182748-72-7 [m.chemicalbook.com]

- 4. benthamopen.com [benthamopen.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Boc-D-aspartinol 4-Benzyl Ester | 182748-72-7 [chemicalbook.com]

Technical Guide: Solubility Profile and Handling of Boc-D-aspartinol 4-Benzyl Ester

This guide provides an in-depth technical analysis of the solubility profile, handling, and process applications of Boc-D-aspartinol 4-Benzyl Ester . It is designed for researchers and process chemists requiring precise physicochemical data to optimize synthesis, purification, and formulation workflows.

Executive Summary

Boc-D-aspartinol 4-Benzyl Ester (CAS: 182748-72-7) is a critical chiral building block used in the synthesis of peptidomimetics and protease inhibitors. Structurally, it features a lipophilic benzyl ester side chain, a tert-butyloxycarbonyl (Boc) protected amine, and a primary alcohol derived from the reduction of the

Its solubility behavior is governed by the competition between its polar hydrogen-bonding domains (hydroxyl, carbamate) and its significant lipophilic moieties (benzyl, tert-butyl). Understanding this balance is essential for selecting appropriate solvents for reactions (e.g., oxidation, coupling), workup (extraction), and purification (crystallization/chromatography).

Physicochemical Profile

| Property | Specification |

| Systematic Name | tert-butyl N-[(2R)-1-hydroxy-4-(benzyloxy)-4-oxobutan-2-yl]carbamate |

| Common Name | Boc-D-aspartinol |

| CAS Number | 182748-72-7 |

| Molecular Formula | |

| Molecular Weight | 309.36 g/mol |

| Physical State | White to off-white solid (can appear as a viscous gum if impure) |

| Theoretical LogP | ~2.5 (Lipophilic) |

| H-Bond Donors | 2 (Alcohol -OH, Carbamate -NH) |

| H-Bond Acceptors | 5 (Carbonyls, Ethers) |

Solubility Analysis & Solvent Selection[3][4]

The compound exhibits a "lipophilic-polar" character. It is generally insoluble in water but highly soluble in medium-to-high polarity organic solvents.

Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Ideal for reactions (e.g., Dess-Martin oxidation) and loading for chromatography. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High | Primary solvent for liquid-liquid extraction during workup. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | High | Used for stock solutions and analytical HPLC mobile phases. |

| Polar Aprotic | DMF, DMSO, NMP | Very High | Used for peptide coupling reactions; difficult to remove by evaporation. |

| Ethers | THF, 1,4-Dioxane | High | Common reaction solvent; THF is often used during the reduction of the precursor acid. |

| Hydrocarbons | Hexane, Heptane, Pentane | Insoluble | Acts as an anti-solvent for precipitation or recrystallization. |

| Aqueous | Water, PBS, Acidic/Basic Buffers | Insoluble | The compound will precipitate or oil out. Used as the wash phase in extractions.[1] |

Mechanistic Insight[5][6]

-

Why Soluble in EtOAc/DCM? The benzyl ester and Boc group provide substantial Van der Waals surface area, making the molecule compatible with moderately polar organic solvents. The dipole-dipole interactions of the ester/carbamate groups align well with EtOAc and DCM.

-

Why Insoluble in Water? Despite the presence of an -OH group, the hydrophobic burden of the benzyl ring (C7) and the tert-butyl group (C4) overwhelms the hydration potential of the hydroxyl and carbamate groups.

-

Why Insoluble in Hexane? The polar carbamate and hydroxyl functionalities disrupt the weak London dispersion forces of pure aliphatic hydrocarbons, preventing dissolution.

Experimental Protocols

Standard Dissolution Protocol (Stock Solution)

Purpose: Preparation of 10 mM stock for analytical HPLC or bioassay.

-

Weighing: Accurately weigh 30.9 mg of Boc-D-aspartinol 4-Benzyl Ester into a 10 mL volumetric flask.

-

Solvent Addition: Add approximately 8 mL of Methanol (HPLC grade) or Acetonitrile .

-

Note: Do not use water. If an aqueous buffer is required for the final assay, dissolve in DMSO first (up to 100 mM), then dilute into the buffer, ensuring the final DMSO concentration is <1% to prevent precipitation.

-

-

Mixing: Vortex for 30 seconds or sonicate for 1 minute. The solid should dissolve instantly to form a clear, colorless solution.

-

Make up: Fill to the mark with solvent.

Purification via Anti-Solvent Precipitation

Purpose: To purify crude material (e.g., removing non-polar impurities or trace solvent) without column chromatography.

-

Dissolution: Dissolve crude Boc-D-aspartinol 4-Benzyl Ester in the minimum amount of Ethyl Acetate (approx. 2-3 mL per gram of solid) at room temperature.

-

Precipitation: Slowly add Hexane (or Heptane) dropwise with vigorous stirring.

-

Ratio: Target a final solvent ratio of 1:4 (EtOAc:Hexane).

-

-

Observation: A white precipitate or a milky emulsion should form. If an oil forms ("oiling out"), heat the mixture gently to 40°C to redissolve, then cool slowly to 4°C.

-

Collection: Filter the solid using a sintered glass funnel and wash the cake with cold Hexane.

-

Drying: Dry under high vacuum (< 1 mbar) at room temperature to remove residual solvent.

Liquid-Liquid Extraction (Workup)

Purpose: Isolating the compound from an aqueous reaction mixture (e.g., after NaBH4 reduction).

-

Quench: Quench the reaction mixture with 1N HCl or sat. NH4Cl.

-

Extraction: Add Ethyl Acetate (volume equal to aqueous phase). Shake and separate layers.

-

Check: The product partitions into the upper organic layer .

-

-

Washing: Wash the organic layer sequentially with:

-

Water (to remove salts).

-

Saturated NaHCO3 (to remove acidic byproducts; Note: The ester is stable to brief exposure, but avoid prolonged contact).

-

Brine (saturated NaCl) to remove residual water.

-

-

Drying: Dry over anhydrous

or

Visualization: Solvent Decision Workflows

Solvent Selection Decision Tree

This diagram guides the selection of the optimal solvent based on the intended process step.

Figure 1: Decision matrix for solvent selection based on experimental stage.

Stability and Handling Precautions

-

Acid Sensitivity: The Boc group is acid-labile. Avoid using strong acids (TFA, HCl) in organic solvents unless deprotection is intended. Solutions in chlorinated solvents (DCM/CHCl3) can become slightly acidic over time; use fresh, stabilized solvents.

-

Base Sensitivity: The Benzyl Ester is susceptible to saponification (hydrolysis) under strongly basic conditions (e.g., NaOH, LiOH). Mild bases like DIPEA or Et3N in organic solvents are generally safe.

-

Storage: Store the solid at 2–8°C or -20°C under an inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, which can catalyze slow hydrolysis.

References

-

Rodríguez, M., et al. (1999). An Efficient Method for the Reduction of N-Protected Amino Acids to Alcohols. Journal of Chemical Research. Retrieved from [Link]

Sources

Technical Guide: Stability and Storage of Boc-D-aspartinol 4-Benzyl Ester

The following technical guide details the stability profile, storage protocols, and handling requirements for Boc-D-aspartinol 4-Benzyl Ester , designed for researchers in peptide chemistry and drug development.

Executive Summary

Boc-D-aspartinol 4-Benzyl Ester (CAS: 182748-72-7) is a chiral building block utilized in the synthesis of reduced peptide isosteres and peptidomimetics. While the tert-butoxycarbonyl (Boc) and benzyl (Bzl) groups provide orthogonal protection, the molecule possesses a latent instability: intramolecular lactonization .

The primary alcohol at position 1 is nucleophilic enough to attack the side-chain benzyl ester at position 4, potentially forming a 5-membered lactone ring. Consequently, strict adherence to cold, anhydrous storage is required to prevent cyclization and hydrolysis.

Quick Reference: Storage Parameters

| Parameter | Specification | Critical Reason |

| Temperature | -20°C (Long-term) | Retards spontaneous lactonization. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents moisture-induced ester hydrolysis. |

| Physical State | Solid / Powder | Solution storage significantly accelerates degradation. |

| Container | Amber Glass, Tightly Sealed | Protects from light; glass prevents plasticizer leaching. |

| Shelf Life | 24 Months (at -20°C) | Purity re-validation required every 6 months. |

Chemical Identity & Structural Analysis

To understand the stability profile, one must analyze the competing functional groups within the molecule.

-

Chemical Name: tert-Butyl ((2R)-4-(benzyloxy)-1-hydroxy-4-oxobutan-2-yl)carbamate

-

Synonyms: Boc-D-Asp(OBzl)-ol

-

Molecular Formula: C₁₆H₂₃NO₅

The "Trojan Horse" Instability: Lactonization

Unlike standard amino acids, Boc-D-aspartinol 4-Benzyl Ester contains both a nucleophile (C1-hydroxyl) and an electrophile (C4-benzyl ester) within the same molecule.

-

The Mechanism: Under thermodynamic control (heat) or catalysis (acid/base), the C1-hydroxyl group attacks the C4-carbonyl carbon.

-

The Leaving Group: Benzyl alcohol (BnOH) is displaced.

-

The Product: A stable 5-membered lactone (gamma-butyrolactone derivative).

This reaction is entropy-driven and irreversible under standard storage conditions, making it the primary failure mode for this reagent.

Stability Profile

Thermal Stability

-

Solid State: Stable up to 25°C for short periods (<48 hours) during handling. Prolonged exposure to ambient temperature (>25°C) accelerates lactonization.

-

Melt Sensitivity: The compound has a relatively low melting point range. Storing near the melting point can induce an autocatalytic degradation phase.

Hydrolytic Stability[3]

-

Moisture Sensitivity: Moderate. The benzyl ester is susceptible to hydrolysis by atmospheric moisture, yielding Boc-D-aspartinol (free acid) and benzyl alcohol.

-

Impact: Hydrolysis generates free acid protons, which can autocatalyze the removal of the Boc group or accelerate lactonization.

Chemical Compatibility

-

Acids: Highly Unstable. Contact with strong acids (TFA, HCl) removes the Boc group immediately. Even trace acid vapors in a storage fridge can initiate deprotection.

-

Bases: Unstable. Bases (DIEA, Piperidine) promote the deprotonation of the C1-hydroxyl, drastically increasing the rate of intramolecular lactonization.

Degradation Pathways (Visualization)

The following diagram maps the degradation logic. Use this to troubleshoot purity issues.

Caption: Figure 1. Primary degradation pathways. The Red path (Cyclization) is the most common storage failure mode.

Detailed Storage & Handling Protocols

Long-Term Storage Protocol (Inventory)

Objective: Maintain purity >98% for 12-24 months.

-

Vessel Selection: Use amber glass vials with Teflon-lined screw caps. Avoid polyethylene bags as they are permeable to moisture and oxygen.

-

Atmosphere Exchange:

-

Place the open vial in a desiccator.

-

Purge with dry Argon or Nitrogen for 60 seconds.

-

Seal immediately under the inert stream.

-

-

Temperature: Store at -20°C .

-

Desiccation: Place the sealed vial inside a secondary container (jar or bag) containing active silica gel or molecular sieves to scavenge any trapped moisture.

Short-Term Handling (Benchtop)

Objective: Prevent condensation and hydrolysis during experiment setup.

-

Equilibration (Critical Step): Remove the vial from the freezer and allow it to reach room temperature before opening (approx. 30 minutes).

-

Why? Opening a cold vial condenses atmospheric water vapor directly onto the hygroscopic powder, initiating hydrolysis.

-

-

Weighing: Weigh quickly in a low-humidity environment. Do not leave the stock container open.

-

Solvent Choice:

-

Preferred: Anhydrous DCM, DMF, or DMSO.

-

Avoid: Alcohols (Methanol/Ethanol) unless used immediately, as transesterification can occur over time.

-

Solution Stability

-

Do not store in solution.

-

If a stock solution is necessary, prepare it in anhydrous DMSO, freeze at -20°C, and use within 1 week .

-

Discard if precipitate forms (indicates cyclization or aggregation).

Quality Control & Validation

Before using this reagent in critical steps (e.g., GMP synthesis), validate its integrity.

Analytical Methods

| Test | Expected Result | Sign of Degradation |

| TLC | Single spot ( | Lower |

| HPLC | Purity > 98% | New peak appearing after the main peak (Lactone is more hydrophobic). |

| 1H NMR | Benzyl CH2 singlet (~5.1 ppm) | Split signals or shift in the CH2 benzylic protons indicating loss of ester. |

The "Lactone Check" (IR Spectroscopy)

Infrared spectroscopy is the fastest way to detect cyclization.

-

Intact Ester: Carbonyl stretch at ~1730-1740 cm⁻¹ .

-

Lactone Impurity: Shift to higher frequency ~1770-1780 cm⁻¹ (characteristic of 5-membered lactones).

Emergency & Troubleshooting

Accidental Thaw

If the freezer fails and the compound sits at RT for >24 hours:

-

Perform a TLC check immediately.

-

If purity is acceptable, re-purge with Argon and return to -20°C.

-

If degradation is suspected, repurify via flash column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).

Spillage

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Cleanup: Sweep up powder carefully to avoid dust generation. Clean surface with ethanol.

-

Disposal: Dispose of as solid organic waste. Do not flush down drains due to potential aquatic toxicity of benzyl esters.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed mechanisms of Benzyl ester and Boc stability).

- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.

Sources

The Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in the Synthesis of Amino Alcohol Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Centrality of Amino Alcohols and the Imperative of Selective Protection

The 1,2-amino alcohol moiety is a privileged structural motif, forming the backbone of numerous biologically active molecules and blockbuster pharmaceuticals.[1] Its prevalence in drug candidates, from beta-blockers to protease inhibitors, underscores the critical need for robust and precise synthetic methodologies for its construction and modification.[1][2] The synthetic challenge inherent to these bifunctional compounds lies in the similar, yet distinct, reactivity of the amine and hydroxyl groups. Unchecked, this dual reactivity leads to a cascade of undesired side reactions, necessitating a strategic approach of selective protection.

Among the arsenal of protecting groups available to the modern chemist, the tert-butyloxycarbonyl (Boc) group has emerged as a cornerstone for amine protection.[3] Its widespread adoption is not accidental; it stems from a unique combination of straightforward introduction, broad stability across a range of reaction conditions, and exceptionally mild, selective cleavage.[4][5] This guide serves as a comprehensive technical resource on the function and application of the Boc group in the context of amino alcohol derivatives, providing field-proven insights into its mechanism, chemoselectivity, and strategic deployment in complex synthetic pathways.

Core Principles of the Boc Protecting Group

The Boc group is a carbamate-based protecting group that effectively masks the nucleophilicity and basicity of primary and secondary amines.[4][6] Its utility is defined by a critical dichotomy in its chemical stability:

-

Robust Stability: N-Boc protected amines are exceptionally stable under basic, nucleophilic, and reductive conditions, including catalytic hydrogenation (e.g., H₂/Pd-C).[5][6][7] This stability allows for a wide array of subsequent chemical transformations to be performed on other parts of the molecule, such as the hydroxyl group of an amino alcohol, without disturbing the protected amine.

-

Facile Acid-Labile Cleavage: The Boc group is readily removed under mild acidic conditions.[8] This lability is attributed to the formation of a highly stable tert-butyl cation upon fragmentation, a low-energy pathway that does not require harsh reagents.[4][9][10]

This combination of stability and controlled lability makes the Boc group an ideal candidate for orthogonal protection schemes, a concept crucial in multi-step synthesis where different protecting groups must be removed selectively without affecting others.[4][6][11]

Mechanism of Action: A Tale of Two Reactions

A thorough understanding of the mechanisms for both the installation and removal of the Boc group is paramount for its successful application and for troubleshooting synthetic challenges.

The Protection Mechanism: Nucleophilic Acyl Substitution

The introduction of the Boc group onto an amine is typically accomplished using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[4] The reaction proceeds via a nucleophilic acyl substitution pathway.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4]

-

Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.[4]

-

Collapse and Elimination: The intermediate collapses, eliminating a tert-butyl carbonate leaving group.

-

Irreversible Decomposition: This leaving group is unstable and rapidly decomposes into gaseous carbon dioxide and tert-butoxide (which is protonated to tert-butanol), providing a strong thermodynamic driving force that renders the reaction irreversible.[4]

While the reaction can proceed without a base, a mild non-nucleophilic base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is often added to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction rate.[6][8][12]

Caption: The mechanism of Boc protection proceeds via nucleophilic attack on Boc anhydride.

The Deprotection Mechanism: Acid-Catalyzed Fragmentation

The removal of the Boc group is a clean and efficient process achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5]

-

Protonation: The reaction is initiated by the protonation of the carbamate carbonyl oxygen by the acid.[10] This step makes the carbamate a much better leaving group.

-

Fragmentation: The protonated intermediate undergoes fragmentation through one of two major pathways, both leading to the formation of a carbamic acid and a stable tert-butyl cation.

-

Decarboxylation: The resulting carbamic acid is highly unstable and spontaneously decarboxylates, releasing carbon dioxide and the free amine.[10]

-

Amine Salt Formation: Under the acidic conditions, the regenerated amine is protonated to form its corresponding salt (e.g., an ammonium trifluoroacetate or hydrochloride salt).[10]

A potential complication is the electrophilic nature of the liberated tert-butyl cation, which can alkylate nucleophilic residues within the substrate (e.g., tryptophan or methionine side chains). To mitigate this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) are often added to the reaction mixture to trap the cation.[8][12]

Sources

- 1. CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. genscript.com [genscript.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

synthesis of unnatural amino acids from chiral precursors

Topic: Synthesis of Unnatural Amino Acids from Chiral Precursors Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The demand for unnatural amino acids (UAAs) has surged with the rise of peptide therapeutics, peptidomimetics, and antibody-drug conjugates (ADCs). Unlike the 20 proteinogenic amino acids, UAAs offer orthogonal chemical handles (e.g., alkynes, azides), enhanced proteolytic stability, and conformational restriction. This guide details the three dominant strategies for synthesizing UAAs starting from chiral precursors: Chiral Pool manipulation , Myers’ Pseudoephedrine alkylation , and the Schöllkopf Bis-Lactim Ether method .

The Chiral Pool Strategy: Garner’s Aldehyde

The "Chiral Pool" utilizes abundant, enantiopure natural amino acids as starting materials. The most versatile intermediate in this class is Garner’s Aldehyde (

Mechanistic Insight

The utility of Garner’s aldehyde lies in the rigid oxazolidine ring, which protects the amine and prevents racemization at the

Protocol: Synthesis of Garner’s Aldehyde

Reference: Garner, P. et al. J. Org.[1][2][3][4][5][6] Chem. 1987; Campbell, A. D. et al. Org. Biomol. Chem. 2008.[7]

-

Esterification & Protection:

-

Suspend L-Serine in MeOH. Add acetyl chloride (2.2 equiv) at 0°C. Reflux for 18 h to form the methyl ester hydrochloride.

-

Treat with

(1.1 equiv) and

-

-

Acetonide Formation:

-

Dissolve the protected ester in acetone/benzene. Add 2,2-dimethoxypropane (5 equiv) and catalytic

. Reflux to form the oxazolidine methyl ester.

-

-

Reduction (Critical Step):

-

Dissolve the ester in anhydrous toluene under Argon. Cool to -78°C .[8]

-

Add DIBAL-H (1.5 M in toluene, 1.1 equiv) dropwise over 30 min along the flask wall to avoid localized heating.

-

Stir for 45 min at -78°C. Quench with MeOH before removing the cooling bath.

-

Why: Warming before quenching causes rapid epimerization of the

-center.

-

Chiral Auxiliaries: Myers’ Asymmetric Alkylation

For the synthesis of

Mechanistic Insight

The reaction proceeds via the formation of a

Protocol: Myers Alkylation

Reference: Myers, A. G. et al. J. Am. Chem. Soc. 1997.[4]

Step 1: Amide Formation

-

React acid chloride (or mixed anhydride) with

-(-)-pseudoephedrine in THF with -

Isolate the stable amide.

Step 2: Asymmetric Alkylation

-

Drying: Flame-dry a flask containing LiCl (6 equiv). LiCl is hygroscopic and essential for accelerating the reaction and breaking up LDA aggregates.

-

Enolization: Add THF and diisopropylamine (2.2 equiv). Cool to -78°C. Add

-BuLi (2.1 equiv) to generate LDA. -

Addition: Cannulate the pseudoephedrine amide (1 equiv) in THF into the LDA/LiCl mixture at -78°C. Stir for 1 h.

-

Alkylation: Add the alkyl halide (

, 1.2 equiv). Stir at -78°C for 2 h, then warm to 0°C. -

Quench: Add saturated

. Extract and purify.

Step 3: Hydrolysis (Auxiliary Removal)

-

Reflux the alkylated amide in 1:1 dioxane/NaOH (6N) for 2-4 h.

-

Pseudoephedrine is recovered by extraction; the pure UAA remains in the aqueous phase.

Quaternary Centers: Schöllkopf Bis-Lactim Ether

When an

Mechanistic Insight

The isopropyl group of the valine moiety sterically shields one face of the planar bis-lactim ether enolate. Lithiation followed by electrophilic attack occurs trans to the isopropyl group with high fidelity.

Protocol Overview

Reference: Schöllkopf, U. et al. Angew.[2][4][5] Chem. Int. Ed. 1981.

-

Bis-Lactim Ether Synthesis: Cyclize Gly-L-Val to the diketopiperazine. Treat with trimethyloxonium tetrafluoroborate (Meerwein’s salt) to form the bis-lactim ether.

-

Metallation: Treat with

-BuLi at -78°C in THF. -

Alkylation: Add electrophile (

). The product is the (R)-isomer at the new center (if starting from L-Val). -

Hydrolysis: Mild acidic hydrolysis (0.25 N HCl) cleaves the ether to yield the unnatural amino acid methyl ester and L-Valine ester (separable by distillation or chromatography).

Comparative Analysis & Decision Framework

The following table summarizes the operational parameters for selecting a synthesis route.

| Parameter | Chiral Pool (Garner) | Myers Alkylation | Schöllkopf Method |

| Primary Target | Side-chain modified (OH, vinyl) | ||

| Chiral Source | L-Serine (Stoichiometric) | Pseudoephedrine (Recoverable) | L-Valine (Recoverable) |

| Stereocontrol | Substrate Control | Auxiliary Control (>98% de) | Auxiliary Control (>95% de) |

| Scalability | High (kg scale) | Very High (Multi-ton) | Moderate (Atom economy lower) |

| Key Reagent | DIBAL-H | LiCl, LDA | Meerwein's Salt, n-BuLi |

Decision Tree for Synthesis Strategy

Caption: Decision matrix for selecting the optimal synthetic route based on structural complexity and substitution pattern.

Visualizing the Myers Workflow

The following diagram illustrates the critical intermediate states in the Myers alkylation, highlighting the role of Lithium Chloride in the transition state.

Caption: Step-wise workflow for Myers Asymmetric Alkylation, emphasizing the Z-enolate intermediate.

References

-

Myers, A. G. ; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997 , 119(28), 6496–6511. Link

-

Schöllkopf, U. ; Groth, U.; Deng, C. "Enantioselective Construction of Quaternary Centers by Alkylation of Chiral Lactim Ethers." Angewandte Chemie International Edition, 1981 , 20(9), 798–799. Link

-

Garner, P. ; Park, J. M.[1] "The Synthesis and Configurational Stability of N-Boc-N,O-isopropylidene-L-serinal." Journal of Organic Chemistry, 1987 , 52(12), 2361–2364. Link

-

Campbell, A. D. ; Raynham, T. M.; Taylor, R. J. K. "A simplified route to the (R)-Garner aldehyde and (S)-vinyl glycinol."[9] Synthesis, 1998 , 1998(12), 1707-1709. Link

-

Koskinen, A. M. P. ; Passiniemi, M. "Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products."[3] Beilstein Journal of Organic Chemistry, 2013 , 9, 2641–2659.[3] Link

Sources

- 1. Garner's Aldehyde [drugfuture.com]

- 2. asset.library.wisc.edu [asset.library.wisc.edu]

- 3. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]

- 6. d-nb.info [d-nb.info]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. pure.york.ac.uk [pure.york.ac.uk]

Methodological & Application

Application Note: Boc-D-aspartinol 4-Benzyl Ester in Peptidomimetic Synthesis

[1]

Executive Summary

Boc-D-aspartinol 4-Benzyl Ester is a versatile chiral building block derived from D-aspartic acid.[1] Its structural uniqueness lies in the simultaneous presence of three chemically distinct functional handles: a Boc-protected amine , a benzyl-protected beta-carboxylate , and a free primary alcohol .[1]

This orthogonality makes it an indispensable tool for synthesizing beta-amino acid isosteres (such as hydroxyethylamines), statine analogues , and stabilized peptide mimetics . Unlike standard amino acids, the reduced alcohol moiety opens a gateway to aldehyde-based homologation chemistries (Wittig/Horner-Wadsworth-Emmons), allowing for the precise construction of non-hydrolyzable peptide backbones essential for modern drug development.[1]

Chemical Profile & Handling

Before initiating synthesis, verify the integrity of the starting material.

| Property | Specification | Critical Note |

| Chemical Name | Boc-D-aspartinol 4-Benzyl Ester | Also known as: tert-butyl N-[(1R)-1-(hydroxymethyl)-3-oxo-3-(phenylmethoxy)propyl]carbamate |

| CAS Number | 182748-72-7 | Verify against CAS to avoid confusion with the L-enantiomer or the acid form.[1][2][3][4][5] |

| Formula | MW: 309.36 g/mol | |

| Stereochemistry | D-Configuration (R-isomer at C2) | Critical for preventing proteolytic degradation in final peptide drugs.[1] |

| Solubility | DCM, MeOH, EtOAc, DMF | Insoluble in water. |

| Stability | Hygroscopic | Store at -20°C under inert atmosphere (Ar/N2).[1] |

Expert Tip: The Orthogonality Advantage

The power of this molecule lies in its orthogonal protection scheme :

-

N-Terminus (Boc): Acid-labile (removed by TFA/HCl).[1]

-

Side Chain (OBn): Hydrogenolysis-labile (removed by

) or strong acid (HF).[1] -

C-Terminus (Alcohol): Redox-active handle (can be oxidized to Aldehyde/Acid or converted to Leaving Group).[1]

This allows you to modify the "backbone" (via the alcohol) while keeping the side chain and amine protected, or vice versa.

Core Application: Synthesis of Beta-Amino Acid Isosteres[1]

The primary application of Boc-D-aspartinol is as a precursor to peptide aldehyde intermediates , which are then converted into beta-amino acid mimetics .[1]

Workflow Logic

-

Oxidation: Convert the inert alcohol (

) to a reactive aldehyde ( -

Homologation: Use the aldehyde to extend the carbon chain (creating the "beta" or "gamma" backbone).

-

Functionalization: Trap the new scaffold to create transition-state inhibitors.[1]

Diagram: Divergent Synthetic Pathways

Figure 1: The alcohol serves as a pivot point.[1] Oxidation to the aldehyde enables Wittig olefination (to beta-homo amino acids) or nucleophilic addition (to hydroxyethylene isosteres).[1]

Detailed Experimental Protocols

Protocol A: Oxidation to Boc-D-Asp(OBn)-Aldehyde

The most critical step.[1] Over-oxidation to the acid or racemization must be avoided.

Mechanism: Swern Oxidation (preferred for preserving chiral integrity).[1]

Reagents:

-

Oxalyl Chloride (

)[1] -

Dimethyl Sulfoxide (DMSO)[1]

-

Triethylamine (

)[1] -

Dichloromethane (DCM, anhydrous)[1]

Step-by-Step:

-

Activation: Cool a solution of oxalyl chloride (1.1 eq) in dry DCM to -78°C . Dropwise add dry DMSO (2.2 eq).[1] Stir for 15 min. Gas evolution will occur; ensure venting.

-

Addition: Dissolve Boc-D-aspartinol 4-Benzyl Ester (1.0 eq) in minimum DCM and add dropwise to the reaction mixture at -78°C. Stir for 45 min.

-

Quench: Add

(5.0 eq) dropwise.[1] The mixture will turn cloudy. -

Warming: Allow the reaction to warm to 0°C over 30 minutes.

-

Workup: Quench with saturated

solution. Extract with DCM (3x).[1] Wash organics with cold 1M HCl (rapidly), saturated -

Purification: Flash chromatography (Silica, Hexane/EtOAc). Note: Aldehydes are unstable; use immediately for the next step.

Quality Control:

-

TLC: Alcohol spot disappears; new less polar spot appears.

-

1H-NMR: Look for the distinct aldehyde proton signal (

9.5-9.8 ppm).[1]

Protocol B: Synthesis of Vinylogous Beta-Amino Ester (Wittig)

This creates the extended backbone characteristic of beta-amino acids.[1]

Reagents:

Step-by-Step:

-

Dissolve the fresh Boc-D-Asp(OBn)-Aldehyde in dry THF (0.1 M).

-

Add the Wittig ylide (1.2 eq) at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Monitoring: Monitor by TLC for the disappearance of the aldehyde.

-

Workup: Concentrate in vacuo. Resuspend in

/Hexane to precipitate triphenylphosphine oxide ( -

Purification: Silica gel chromatography.

Result: You now have an

-

To get the Beta-Homo Amino Acid: Perform catalytic hydrogenation (

, 1 atm, Pd/C). This simultaneously reduces the double bond and removes the Benzyl ester (if desired), or use selective conditions (e.g., Wilkinson's catalyst) to keep the Benzyl ester.

Strategic Applications in Drug Design

Protease Inhibitors (HIV, Renin, Secretase)

Aspartic proteases cleave peptide bonds using two active site aspartic acid residues.

-

Strategy: Replace the cleavable amide bond (-CO-NH-) with a non-cleavable hydroxyethylene scaffold (-CH(OH)-CH2-).[1]

-

Role of Boc-D-aspartinol: The D-configuration mimics the transition state geometry required for inhibition.[1] The benzyl ester side chain mimics the Asp/Phe/Tyr recognition pockets depending on further modification.

Stabilization of Peptide Helices

Beta-amino acids favor the formation of stable secondary structures (helices/turns) that are resistant to enzymatic degradation.[1]

-

Incorporation: The "homologated" aspartic acid (derived from Protocol B)[1] can be coupled into peptide chains using standard SPPS (Solid Phase Peptide Synthesis) after saponification of the ethyl ester.

Negamycin Analogues

Negamycin is a natural antibiotic with a hydrazine core and a beta-amino acid tail.[1] Boc-D-aspartinol derivatives serve as excellent chiral precursors for synthesizing the 3-amino-carboxylic acid tail of Negamycin analogues.[1]

References & Further Reading

-

Chemical Identity: Boc-D-aspartinol 4-Benzyl Ester. CAS: 182748-72-7.[1][2][3][6] Available from major suppliers (e.g., Ambeed, ChemicalBook).

-

Swern Oxidation Protocol: Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.[1] (Standard Protocol Reference).

-

Beta-Amino Acid Synthesis: Cole, D. C. (1994). Recent stereoselective synthetic approaches to β-amino acids.[1] Tetrahedron, 50(32), 9517-9582.[1] (Review of homologation strategies).

-

Peptide Aldehydes: Jurczak, J., & Gołębiowski, A. (1989). Optically active N-protected α-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149-164.[1] (Foundational text on using amino aldehydes).

-

Application in Isosteres: Ghosh, A. K., et al. (2001). Structure-based design: Potent inhibitors of human brain memapsin 2 (beta-secretase).[1] Journal of Medicinal Chemistry. (Example of hydroxyethylene isostere design).

Sources

- 1. peptide.com [peptide.com]

- 2. Boc-D-aspartinol 4-Benzyl Ester CAS#: 182748-72-7 [m.chemicalbook.com]

- 3. Boc-D-aspartinol 4-Benzyl Ester | 182748-72-7 [chemicalbook.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Boc-L-aspartic acid 4-benzyl ester, 99% 7536-58-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. 182748-72-7|Boc-D-aspartinol 4-Benzyl Ester|BLD Pharm [bldpharm.com]

reaction protocol for coupling with Boc-D-aspartinol 4-Benzyl Ester

Application Note: Optimized Coupling Protocols for Boc-D-aspartinol 4-Benzyl Ester

HExecutive Summary

Boc-D-aspartinol 4-Benzyl Ester is a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and chiral linkers. Structurally, it features a protected amine (

"Coupling" with this reagent predominantly refers to

Chemical Context & Mechanism

The Challenge

Coupling sterically hindered or functionalized carboxylic acids to

-

Racemization Risk: While

-urethane protected alcohols (like Boc) are more stable than -

Acyl Migration: Slow reaction rates can lead to

acyl migration if the Boc group is labile, though this is rare under standard conditions. -

Purification: Traditional DCC coupling generates dicyclohexylurea (DCU), which is difficult to remove completely.

The Solution: EDC/DMAP Steglich Esterification

We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with 4-Dimethylaminopyridine (DMAP).

-

EDC: Forms a water-soluble urea byproduct, allowing for easy removal via aqueous extraction.[1]

-

DMAP: Acts as a nucleophilic catalyst (hyper-nucleophile), attacking the

-acylisourea intermediate to form a reactive

Experimental Protocol: EDC-Mediated Esterification

Objective: Covalent attachment of a Carboxylic Acid (

Reagents & Materials

| Reagent | Equiv. | Role | Notes |

| Boc-D-aspartinol 4-Benzyl Ester | 1.0 | Nucleophile | Dry under high vacuum for 1h prior to use. |

| Carboxylic Acid Partner ( | 1.1 - 1.2 | Electrophile | Ensure dry and free of reactive amines. |

| EDC | 1.5 | Coupling Agent | Water-soluble carbodiimide. |

| DMAP | 0.1 - 0.2 | Catalyst | Essential for alcohol coupling. |

| Dichloromethane (DCM) | Solvent | 0.1 M Conc. | Anhydrous; amine-free. |

| DIPEA (Optional) | 1.5 | Base | Only required if |

Step-by-Step Methodology

Step 1: Preparation (T = -15 min)

-

Flame-dry a round-bottom flask under Argon or Nitrogen atmosphere.

-

Dissolve Carboxylic Acid (1.2 equiv) and Boc-D-aspartinol 4-Benzyl Ester (1.0 equiv) in anhydrous DCM.

-

Critical Check: If the carboxylic acid is an amine salt, add DIPEA (1.5 equiv) now and stir for 5 min. If neutral, omit DIPEA.

Step 2: Activation (T = 0 min)

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add DMAP (0.1 equiv) in one portion.

-

Add EDC

HCl (1.5 equiv) portion-wise over 5 minutes.-

Reasoning: Gradual addition prevents localized exotherms and suppresses

-acylurea side-product formation.

-

Step 3: Reaction (T = 0 to 12 h)

-

Stir at 0°C for 30 minutes.

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

-

Monitor via TLC or LC-MS.

-

Endpoint: Disappearance of the alcohol (Boc-D-aspartinol).

-

Typical Time: 3 to 12 hours depending on steric hindrance of

-COOH.

-

Step 4: Workup (The "Self-Validating" Purification)

-

Dilute reaction with excess DCM.

-

Wash 1 (Acidic): Wash with 10% Citric Acid or 0.5 M HCl (removes DMAP and unreacted EDC).

-

Wash 2 (Basic): Wash with Saturated NaHCO

(removes unreacted Carboxylic Acid). -

Wash 3 (Neutral): Wash with Brine (saturated NaCl).

-

Dry organic layer over anhydrous Na

SO

Step 5: Purification

-

Purify the crude residue via Flash Column Chromatography (Silica Gel).

-

Typical Eluent: Hexanes/Ethyl Acetate gradient (variable based on

-group polarity).

Alternative Protocol: Mitsunobu Coupling

Use this method if the coupling partner is a Phenol, Imide, or if Esterification fails due to sterics.

Mechanism:

-

Dissolve: Boc-D-aspartinol 4-Benzyl Ester (1.0 eq), Triphenylphosphine (PPh

, 1.5 eq), and Nucleophile (1.1 eq) in anhydrous THF. -

Cool: Cool to 0°C.

-

Add: DIAD or DEAD (1.5 eq) dropwise.

-

Stir: Warm to RT and stir for 12-24h.

-

Workup: Concentrate and triturate with Et

O/Hexane to precipitate PPh

Process Visualization (Graphviz)

The following diagram illustrates the logical flow and decision points for the EDC coupling protocol.

Caption: Logical workflow for the Steglich-type esterification of Boc-D-aspartinol 4-Benzyl Ester using EDC/DMAP.

References

-

Neises, B., & Steglich, W. (1978).[2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2] Link

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[4] Synthesis, 1981(1), 1–28. Link

-

Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250. (Review of coupling reagents including EDC). Link

-

ChemicalBook. (2023). Boc-D-aspartinol 4-Benzyl Ester Product Entry (CAS 182748-72-7).[5][6][7][8] Link

Sources

- 1. reddit.com [reddit.com]

- 2. Steglich esterification - Wikipedia [en.wikipedia.org]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc-D-aspartinol 4-Benzyl Ester CAS#: 182748-72-7 [m.chemicalbook.com]

- 6. Boc-D-aspartinol 4-Benzyl Ester (1 x 5 g) | Reagentia [reagentia.eu]

- 7. Boc-D-aspartinol 4-Benzyl Ester | 182748-72-7 [chemicalbook.com]

- 8. Boc-D-aspartinol 4-Benzyl Ester - 氨基酸衍生物 - 西典实验 [seedior.com]

Application Note: Optimized Deprotection of Boc-Aspartinol Derivatives

The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes standard organic chemistry methodologies with specific optimizations required for Aspartinol (2-amino-1,4-butanediol) and its derivatives.

-tert-butoxycarbonyl (Boc) groups from Aspartinol scaffolds. Author: Senior Application Scientist, Chemical Development GroupExecutive Summary

Aspartinol (

-

High Polarity: The resulting amino-diol is highly water-soluble, making traditional aqueous extraction workups inefficient.

-

Chelation & Cyclization: The 1,2-amino-alcohol motif is prone to oxazolidinone formation if reagents are not chosen carefully, and the free base can chelate metals or undergo intramolecular cyclization (e.g., to aspartimide-like structures) if side-chain esters are present during neutralization.

-

Cation Scavenging: The generation of tert-butyl cations (

) requires efficient scavenging to prevent alkylation of the free hydroxyl groups.

This guide provides two validated protocols: Method A (TFA/Scavenger) for general deprotection and Method B (HCl/Dioxane) for direct isolation of the hydrochloride salt, bypassing aqueous workup.

Mechanistic Insight & Chemical Logic

The Acidolysis Pathway

The deprotection follows an

Critical Control Point: The fate of the

Visualization: Reaction Mechanism

Caption: Mechanistic pathway of Boc acidolysis highlighting the critical role of scavengers in preventing side reactions.[3][4]

Experimental Protocols

Method A: TFA/DCM with Scavenger Cocktail (Standard)

Best for: Derivatives with lipophilic side chains or when purification by column chromatography is planned. Precaution: Requires evaporation of TFA; residual acid may catalyze degradation if not removed completely.

Reagents:

-

Trifluoroacetic acid (TFA), Reagent Grade.

-

Dichloromethane (DCM), Anhydrous.

-

Scavenger Cocktail: Triisopropylsilane (TIS) and Water.[3]

-

Ratio: TFA : DCM : TIS : H2O (50 : 45 : 2.5 : 2.5 v/v).

-

Protocol:

-

Preparation: Dissolve the Boc-Aspartinol derivative (

) in DCM ( -

Scavenger Addition: Add TIS (

) and Water (-

Why? Water acts as a mild nucleophile; TIS traps carbocations irreversibly.

-

-

Acidolysis: Add TFA dropwise over 5 minutes at

(ice bath). -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.

-

Monitoring: Check by TLC (Stain: Ninhydrin for free amine, Phosphomolybdic Acid for alcohols).

-

-

Workup (Azeotropic Removal):

-

Concentrate the mixture under reduced pressure (Rotavap,

). -

Critical Step: Re-dissolve the oily residue in Toluene (

) and concentrate again. Repeat -

Logic: Toluene forms an azeotrope with TFA, ensuring complete removal of the acid without heating the unstable amino alcohol excessively.

-

-

Result: The product is obtained as the Trifluoroacetate salt .[5]

Method B: HCl in Dioxane (Precipitation Method)

Best for: Isolating the pure salt without chromatography. Ideal for highly polar aspartinol derivatives. Precaution: Strictly anhydrous conditions are preferred to induce precipitation.

Reagents:

- HCl in 1,4-Dioxane (Commercial or freshly prepared).

-

Diethyl Ether or MTBE (Methyl tert-butyl ether) (Cold).

Protocol:

-

Dissolution: Dissolve the substrate (

) in a minimum amount of dry 1,4-Dioxane or DCM ( -

Acid Addition: Add

HCl in Dioxane ( -

Reaction: Stir at RT for 1 hour.

-

Observation: A white precipitate (the amine hydrochloride salt) often forms within 20 minutes.

-

-

Precipitation Enhancement: If no solid forms, add dry Diethyl Ether (

) dropwise with vigorous stirring. -

Isolation: Filter the solid under a nitrogen blanket (hygroscopic!). Wash the cake

with cold Ether. -

Drying: Dry under high vacuum for 4 hours.

-

Result: Pure Hydrochloride salt .

Decision Matrix & Troubleshooting

| Parameter | Method A (TFA) | Method B (HCl/Dioxane) |

| Substrate Solubility | High (DCM/TFA dissolves most) | Moderate (Salt may precipitate early) |

| Product Isolation | Evaporation (Oil/Gum) | Filtration (Solid Powder) |

| Scavenger Need | Critical (TIS/Water required) | Low (Ether wash removes byproducts) |

| Salt Counter-ion | Trifluoroacetate (Hygroscopic) | Hydrochloride (Crystalline, Stable) |

| Next Step | Chromatography or Coupling | Direct use in coupling/crystallization |

Workflow Visualization

Caption: Decision tree for selecting the optimal deprotection protocol based on substrate properties.

Critical Troubleshooting: The "Free Base" Trap

Warning: Do not attempt to isolate the free base of Aspartinol by simple extraction with aqueous

-

Reason: The free amine-diol is highly hydrophilic and will remain in the aqueous phase.

-

Solution: If the free base is absolutely required (e.g., for an acid-sensitive coupling):

-

Use a Basic Ion-Exchange Resin (e.g., Amberlyst A-21) in methanol.

-

Filter the resin and concentrate.

-

Alternatively, use the salt directly in the next step and add a base (DIPEA/NMM) in situ.

-

References

-

Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[6] International Journal of Peptide and Protein Research, vol. 12, no.[6] 5, 1978, pp. 258-268.[6] Link

-

Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, vol. 60, no. 11, 2004, pp. 2447-2467. Link

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard Reference for Deprotection Conditions).

-

Strazzolini, P., et al. "Acetic Acid as a Cheap and Simple Catalyst for the Deprotection of Boc-Amines." ChemComm, 2008. Link

-

BenchChem. "Application Notes: Boc Deprotection Protocols." BenchChem Technical Library. Link

Sources

Application Notes and Protocols for Catalytic Hydrogenolysis of Benzyl Ester Removal

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzyl Ester as a Carboxylic Acid Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and complex molecule construction, the judicious use of protecting groups is paramount. The benzyl ester is a stalwart in this field, widely employed for the temporary masking of carboxylic acid functionalities.[1][2] Its popularity stems from its general stability across a broad spectrum of reaction conditions, including acidic and basic environments where other ester groups might be labile.[2] However, the true elegance of the benzyl ester lies in its facile and clean removal under specific, mild conditions through a process known as catalytic hydrogenolysis.[1]

This application note provides a comprehensive guide to the theory, practice, and troubleshooting of benzyl ester deprotection via catalytic hydrogenolysis. It is designed to equip researchers with the necessary knowledge to confidently and safely apply this critical transformation in their synthetic endeavors.

The Mechanism of Catalytic Hydrogenolysis

Catalytic hydrogenolysis of a benzyl ester is a reductive cleavage of the carbon-oxygen bond at the benzylic position.[3] The process is heterogeneous, occurring on the surface of a solid catalyst, most commonly palladium on a carbon support (Pd/C).[1][4] The reaction proceeds through a series of steps involving the catalyst, a hydrogen source, and the benzyl ester substrate.[5]

The generally accepted mechanism involves:

-

Adsorption: Both the benzyl ester and molecular hydrogen (or a hydrogen donor molecule) adsorb onto the active sites of the palladium catalyst surface.

-

Bond Cleavage: The palladium metal facilitates the cleavage of the benzylic C-O bond.[5][6]

-

Hydrogen Transfer: Hydrogen atoms on the catalyst surface are transferred to the resulting fragments.

-

Product Formation and Desorption: This results in the formation of the deprotected carboxylic acid and toluene. These products then desorb from the catalyst surface, freeing up the active sites for further reaction cycles.[1][5]

Caption: Workflow of Benzyl Ester Hydrogenolysis.

Selecting the Right Conditions: Catalysts, Solvents, and Hydrogen Sources

The efficiency and success of benzyl ester hydrogenolysis are highly dependent on the careful selection of reaction parameters.

Catalyst Selection

The choice of catalyst is critical. While several metals can facilitate hydrogenolysis, palladium is the most preferred for its high activity and selectivity.[4]

| Catalyst | Typical Loading | Key Characteristics & Applications |

| 10% Pd/C | 5-20 mol% | The most common and versatile catalyst for benzyl ester hydrogenolysis.[1] |

| 5% Pd/C | 5-20 mol% | A slightly less active but often effective alternative to 10% Pd/C. |

| Pearlman's Catalyst (20% Pd(OH)₂/C) | 10-50 mol% | More active than Pd/C and particularly useful for sterically hindered substrates or those prone to catalyst poisoning.[1][7] |

| Raney Nickel | Varies | A less expensive alternative, but may require higher pressures and temperatures and can sometimes lead to over-reduction.[8] |

Solvent Choice

The solvent plays a crucial role in solubilizing the substrate and influencing the reaction rate. The rate of debenzylation with Pd/C generally follows this trend: Toluene < Methanol < Ethanol << Acetic Acid < Tetrahydrofuran (THF).[4]

-

Alcohols (Methanol, Ethanol): Excellent general-purpose solvents for this reaction.[1]

-

Ethyl Acetate (EtOAc): Another common and effective solvent.

-

Tetrahydrofuran (THF): Often provides faster reaction rates.[4]

-

Acetic Acid: Can accelerate the reaction, likely by protonating the ester oxygen, which facilitates cleavage.[4] However, it is not suitable for acid-sensitive substrates.

Hydrogen Source

The method of hydrogen delivery can be adapted based on the available equipment and the sensitivity of the substrate.

-

Hydrogen Gas (H₂): The most common method, typically used at atmospheric pressure with a hydrogen-filled balloon for lab-scale reactions.[1] For more challenging substrates, higher pressures in a dedicated hydrogenation apparatus may be necessary.

-

Catalytic Transfer Hydrogenation (CTH): A safer and often more convenient alternative to using hydrogen gas.[5][9] This method utilizes a hydrogen donor in the presence of the catalyst to generate hydrogen in situ. Common hydrogen donors include:

Experimental Protocols

Extreme caution should be exercised when handling hydrogen gas and pyrophoric catalysts like Pd/C. All procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Standard Hydrogenolysis using Hydrogen Gas

This protocol describes a general procedure for the deprotection of a benzyl ester using 10% Pd/C and a hydrogen balloon.

Materials:

-

Benzyl ester substrate

-

10% Palladium on carbon (Pd/C), handled as a wet paste

-

Anhydrous solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

-

Round-bottom flask

-

Magnetic stir bar

-

Septum

-

Vacuum/Nitrogen line

-

Hydrogen balloon

-

Celite® or another filtration aid

Procedure:

-

In a round-bottom flask, dissolve the benzyl ester substrate in the chosen solvent (e.g., 10-20 mL per gram of substrate).[1]

-

Carefully add the 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).[2] Note: Handle wet Pd/C with care as it can be pyrophoric upon drying.[12][13]

-

Seal the flask with a septum.

-

Connect the flask to a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]

-

Replace the nitrogen inlet with a hydrogen-filled balloon.

-

Evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle three times.[7]

-

Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere.[7]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully purge the flask with nitrogen to remove all hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1] Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

-

The crude product can be purified by recrystallization or chromatography as needed.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol offers an alternative that avoids the direct handling of hydrogen gas.

Materials:

-

Benzyl ester substrate

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Anhydrous Methanol

-

Round-bottom flask with a reflux condenser

-

Magnetic stir bar

-

Heating mantle

-

Celite®

Procedure:

-

To a stirred suspension of the benzyl ester substrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate), carefully add 10% Pd/C (10-20% by weight of the substrate).[1]

-

To this suspension, add ammonium formate (5.0 eq) in one portion.[1]

-

Heat the reaction mixture to reflux.[1]

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the mixture to room temperature.[1]

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1]

-

Wash the filter cake with a small amount of methanol.[1]

-

Combine the filtrates and remove the solvent under reduced pressure.[1]

-

The crude product can be purified by recrystallization or ion-exchange chromatography.[1]

Caption: General Experimental Workflow.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Slow or Incomplete Reaction | - Insufficient catalyst activity- Steric hindrance at the reaction site- Poor substrate solubility | - Use a fresh batch of catalyst.- Increase catalyst loading (up to 50 mol%).[1]- Switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[7]- Increase hydrogen pressure if using H₂ gas.[7]- Change to a solvent with better solubilizing power or one that accelerates the reaction (e.g., THF, AcOH).[4] |

| Catalyst Poisoning | - Presence of sulfur-containing functional groups (e.g., thiols, thioethers)- Certain nitrogen-containing heterocycles- Halogens (especially chlorides and bromides) | - Increase the catalyst loading significantly.- Use Pearlman's catalyst, which can be more resistant to poisoning.- Consider an alternative deprotection method if poisoning is severe. |

| Unwanted Side Reactions (e.g., reduction of other functional groups) | - Catalyst is too active- Reaction conditions are too harsh | - Use a less active catalyst (e.g., 5% Pd/C).- Run the reaction at a lower temperature or pressure.- In some cases, specific additives like ammonia or pyridine can selectively inhibit the hydrogenolysis of benzyl ethers while allowing other reductions to proceed.[14][15] |

Safety Precautions

Catalytic hydrogenation is a powerful tool, but it comes with inherent risks that must be managed through strict adherence to safety protocols.

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[13][16] Always work in a well-ventilated fume hood and ensure there are no ignition sources nearby.[12] Before introducing hydrogen, the reaction vessel must be thoroughly purged with an inert gas like nitrogen to remove all oxygen.[16]

-

Pyrophoric Catalysts: Palladium on carbon, especially after use and when dry, is pyrophoric and can ignite flammable solvents upon exposure to air.[12][13] Always handle the catalyst wet.[16] After filtration, the used catalyst on the Celite® pad should be quenched by wetting it with water to prevent fires.[13]

-

Pressure Equipment: If using high-pressure hydrogenation reactors, ensure they are properly rated and maintained.[16] Always perform a leak test with an inert gas before introducing hydrogen. Never exceed the rated temperature or pressure of the vessel.

By understanding the underlying principles and adhering to the detailed protocols and safety guidelines presented, researchers can effectively and safely utilize catalytic hydrogenolysis for the removal of benzyl esters, a crucial step in the synthesis of a wide array of important molecules.

References

-

Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Available at: [Link]

-

Infinity Group. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Available at: [Link]

-

Monguchi, Y., et al. (2017). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Molecules, 22(9), 1438. Available at: [Link]

-

Industrial and Process Plant Safety. (2025). Hydrogenation Reaction Safety In The Chemical Industry. Available at: [Link]

-

Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Available at: [Link]

-

ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Kallam, K. C., & Rahman, H. (2022). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 29(4), 316-327. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Available at: [Link]

-

University of Pittsburgh. (2012). Safety Guidelines for Hydrogenation Reactions. Available at: [Link]

-

Perosa, A., Tundo, P., & Zinovyev, S. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4(5), 499-502. Available at: [Link]

-

Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 42(15), 2639-2641. Available at: [Link]

-

Vedejs, E., & Daugulis, O. (1999). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 64(1), 1-3. Available at: [Link]

-